N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide” is a complex organic compound that belongs to the class of sulfonyl acetamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with a suitable indole precursor, such as 1-propyl-1H-indole, which can be synthesized through Fischer indole synthesis.
Sulfonylation: The indole derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the sulfonyl indole intermediate.
Acetamide Formation: The final step involves the reaction of the sulfonyl indole intermediate with 2,4-dimethylphenyl acetic acid or its derivative under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or Friedel-Crafts acylation reagents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonyl acetamides.
Medicine: Potential therapeutic agent for conditions where sulfonyl acetamides have shown efficacy, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for “N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide” would depend on its specific biological target. Generally, sulfonyl acetamides may interact with enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to protein targets, while the sulfonyl group might be involved in specific interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(indol-3-yl)sulfonylacetamide
- N-(2,4-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide
- N-(2,4-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
Uniqueness
“N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide” is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 1-propyl group on the indole ring may enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-11-23-13-20(17-7-5-6-8-19(17)23)27(25,26)14-21(24)22-18-10-9-15(2)12-16(18)3/h5-10,12-13H,4,11,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYPLDGCVIMEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.